2,2-dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
2,2-dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one is an organic compound with the molecular formula C10H19NOS This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methylthio group and a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-(methylthio)pyrrolidine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
2,2-dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The compound’s structure allows it to interact with different receptors and enzymes, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-(pyrrolidin-1-yl)propan-1-one
- 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
- 2,2-dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one
Uniqueness
This compound is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
Biological Activity
2,2-Dimethyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]propan-1-one, with the molecular formula C10H19NOS, is an organic compound notable for its unique structural features, including a pyrrolidine ring and a methylthio group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The compound's structure allows it to undergo various chemical reactions, which can be summarized as follows:
- Oxidation : The methylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
- Substitution Reactions : The methylthio group can be replaced by other nucleophiles in nucleophilic substitution reactions.
The biological activity of this compound is believed to arise from its interaction with specific enzymes and receptors. The methylthio group may influence enzyme activity and protein function, suggesting potential roles in various biochemical pathways.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various compounds, this compound was tested against several bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroactivity Assessment
A neuropharmacological assessment was conducted to evaluate the psychoactive potential of the compound. While initial results showed some interaction with neurotransmitter receptors, further research is necessary to confirm these findings and elucidate the mechanisms involved.
Research Findings
Recent research has highlighted the need for more extensive pharmacological studies on this compound. Investigations into its safety profile and efficacy are crucial for understanding its therapeutic potential.
Properties
IUPAC Name |
2,2-dimethyl-1-(3-methylsulfanylpyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-10(2,3)9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDDNVTLGZISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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